![molecular formula C23H32O7 B099157 14beta-Androst-5-en-17-one, 3beta,8,12beta,14-tetrahydroxy-, 3,12-diacetate CAS No. 18607-75-5](/img/structure/B99157.png)
14beta-Androst-5-en-17-one, 3beta,8,12beta,14-tetrahydroxy-, 3,12-diacetate
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Overview
Description
14beta-Androst-5-en-17-one, 3beta,8,12beta,14-tetrahydroxy-, 3,12-diacetate, also known as 14-Androstenolone, is a steroid hormone that is naturally produced in the body. It is a precursor to testosterone and has been found to have various physiological effects. In recent years, there has been significant interest in its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 14beta-Androst-5-en-17-one, 3beta,8,12beta,14-tetrahydroxy-, 3,12-diacetateolone is not fully understood, but it is believed to act on the androgen receptor in a similar way to testosterone. It has also been shown to modulate the activity of various enzymes and transcription factors, which may contribute to its physiological effects.
Biochemical and Physiological Effects
14beta-Androst-5-en-17-one, 3beta,8,12beta,14-tetrahydroxy-, 3,12-diacetateolone has been found to have various biochemical and physiological effects. It has been shown to increase muscle mass and strength, improve bone density, and reduce body fat. It has also been found to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 14beta-Androst-5-en-17-one, 3beta,8,12beta,14-tetrahydroxy-, 3,12-diacetateolone in lab experiments is that it is a natural hormone that is produced in the body. This makes it easier to study its effects on various physiological systems. However, one limitation is that it is difficult to obtain in large quantities, which can make it expensive to use in experiments.
Future Directions
There are several future directions for research on 14beta-Androst-5-en-17-one, 3beta,8,12beta,14-tetrahydroxy-, 3,12-diacetateolone. One area of interest is its potential use as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Another area of interest is its effects on athletic performance and muscle growth. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, 14beta-Androst-5-en-17-one, 3beta,8,12beta,14-tetrahydroxy-, 3,12-diacetateolone is a steroid hormone that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all important areas of research. Further studies are needed to fully understand its potential therapeutic applications and to develop new treatments for various diseases.
Synthesis Methods
14beta-Androst-5-en-17-one, 3beta,8,12beta,14-tetrahydroxy-, 3,12-diacetateolone is synthesized from dehydroepiandrosterone (DHEA), which is produced by the adrenal gland. The synthesis of 14beta-Androst-5-en-17-one, 3beta,8,12beta,14-tetrahydroxy-, 3,12-diacetateolone involves several steps, including oxidation, reduction, and acetylation. The final product is a white crystalline powder that is soluble in ethanol and chloroform.
Scientific Research Applications
14beta-Androst-5-en-17-one, 3beta,8,12beta,14-tetrahydroxy-, 3,12-diacetateolone has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties. It has also been shown to improve cognitive function and memory in animals.
properties
CAS RN |
18607-75-5 |
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Product Name |
14beta-Androst-5-en-17-one, 3beta,8,12beta,14-tetrahydroxy-, 3,12-diacetate |
Molecular Formula |
C23H32O7 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R)-12-acetyloxy-8,14-dihydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H32O7/c1-13(24)29-16-6-8-20(3)15(11-16)5-9-22(27)17(20)12-19(30-14(2)25)21(4)18(26)7-10-23(21,22)28/h5,16-17,19,27-28H,6-12H2,1-4H3/t16-,17+,19+,20-,21-,22-,23+/m0/s1 |
InChI Key |
KTLCTIXHLPHLMP-AKBQBNLWSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3C[C@H]([C@@]4(C(=O)CC[C@@]4([C@@]3(CC=C2C1)O)O)C)OC(=O)C)C |
SMILES |
CC(=O)OC1CCC2(C3CC(C4(C(=O)CCC4(C3(CC=C2C1)O)O)C)OC(=O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CC(C4(C(=O)CCC4(C3(CC=C2C1)O)O)C)OC(=O)C)C |
synonyms |
3β,12β-Bis(acetyloxy)-8,14β-dihydroxyandrost-5-en-17-one |
Origin of Product |
United States |
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